N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further transformed into benzothiazoles.
Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch or continuous flow reactors. The use of catalysts, such as samarium triflate, and green chemistry approaches, like solvent-free conditions or aqueous media, are common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DprE1 in Mycobacterium tuberculosis, leading to antibacterial effects . The compound may also interact with DNA or proteins, disrupting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, known for its biological activity and use in various applications.
2-Aminobenzothiazole: A derivative with significant antibacterial and antifungal properties.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur, used in medicinal chemistry and materials science.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dichloro and dimethoxy groups enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C22H16Cl2N2O3S |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O3S/c1-28-12-7-8-13(19(9-12)29-2)21(27)25-18-10-14(15(23)11-16(18)24)22-26-17-5-3-4-6-20(17)30-22/h3-11H,1-2H3,(H,25,27) |
InChI Key |
RQOJJZPKGKROJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl)OC |
Origin of Product |
United States |
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